molecular formula C17H18N2O2 B3863039 2-(2-methylphenoxy)-N'-(1-phenylethylidene)acetohydrazide

2-(2-methylphenoxy)-N'-(1-phenylethylidene)acetohydrazide

Cat. No. B3863039
M. Wt: 282.34 g/mol
InChI Key: CYEPYQLYXUOXCS-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenoxy)-N'-(1-phenylethylidene)acetohydrazide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. It is a hydrazone derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N'-(1-phenylethylidene)acetohydrazide is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the expression of COX-2 and iNOS. It also exhibits potent antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N'-(1-phenylethylidene)acetohydrazide exhibits a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. It also exhibits potent antimicrobial activity against a variety of bacterial and fungal strains. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further drug development.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-methylphenoxy)-N'-(1-phenylethylidene)acetohydrazide in lab experiments include its potent anti-inflammatory and antimicrobial properties, low toxicity profile, and ease of synthesis. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-(2-methylphenoxy)-N'-(1-phenylethylidene)acetohydrazide. One potential direction is to investigate its potential applications in the treatment of inflammatory bowel disease and other inflammatory conditions. Another direction is to explore its potential as a broad-spectrum antimicrobial agent. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

2-(2-methylphenoxy)-N'-(1-phenylethylidene)acetohydrazide has been extensively studied for its potential applications in drug development. It exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS. It also exhibits potent antimicrobial activity against a variety of bacterial and fungal strains.

properties

IUPAC Name

2-(2-methylphenoxy)-N-[(E)-1-phenylethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13-8-6-7-11-16(13)21-12-17(20)19-18-14(2)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,19,20)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEPYQLYXUOXCS-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=C(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C(\C)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylphenoxy)-N-[(E)-1-phenylethylideneamino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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